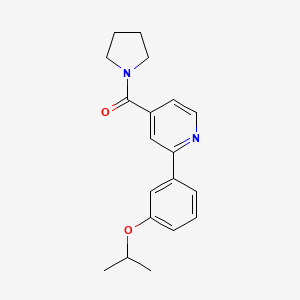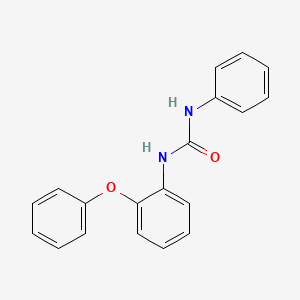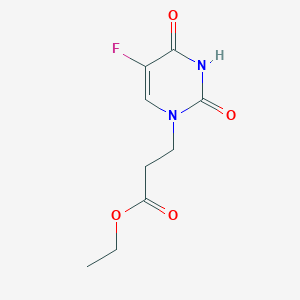
2-(3-isopropoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex pyridine derivatives often involves multi-step reactions, starting from simpler aromatic compounds or through the condensation of different chemical entities. For example, pyridine-containing aromatic diamines can be synthesized through reactions involving 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene, followed by a series of reactions to introduce various functional groups (Huang et al., 2017). Similar methodologies could be adapted for the synthesis of 2-(3-isopropoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyridine, emphasizing the importance of selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine and pyrrolidine derivatives is often elucidated using spectroscopic techniques, such as NMR and X-ray crystallography. These methods provide valuable information on the arrangement of atoms within the molecule and the presence of specific functional groups. For instance, the structure of pyrrolidine derivatives has been determined using single-crystal X-ray diffraction, revealing details about their conformation and intermolecular interactions (Fu et al., 2006). Similar studies could shed light on the molecular architecture of 2-(3-isopropoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyridine.
Chemical Reactions and Properties
Pyridine and pyrrolidine compounds participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. For example, the reactivity of pyridine derivatives towards electrophilic and nucleophilic substitutions can be explored to introduce new functional groups or modify the molecule's properties (Osipov et al., 2018). Understanding these chemical behaviors is crucial for further modifications and applications of 2-(3-isopropoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyridine.
Physical Properties Analysis
The physical properties of pyridine and pyrrolidine derivatives, such as solubility, melting point, and crystallinity, are essential for their application in various domains. These properties are often determined experimentally and can vary significantly depending on the molecular structure and substituents. Research has shown that specific pyridine-containing polymers exhibit high thermal stability and good solubility in organic solvents, which could be relevant for similar compounds (Wang et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of pyridine and pyrrolidine derivatives. For instance, the electron-donating or withdrawing nature of substituents on the pyridine ring can significantly influence these properties, affecting the compound's behavior in chemical reactions and its interaction with biological targets (Combellas et al., 1992).
Propiedades
IUPAC Name |
[2-(3-propan-2-yloxyphenyl)pyridin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)23-17-7-5-6-15(12-17)18-13-16(8-9-20-18)19(22)21-10-3-4-11-21/h5-9,12-14H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELPTENTDHWIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isopropoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5647389.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5647391.png)
![3,5-dimethyl-7-[3-(5-methyl-2-furyl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5647393.png)
![(3S*,4R*)-4-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5647403.png)

![1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5647418.png)
![6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5647423.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5647444.png)
![N~3~-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5647450.png)
![N-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-phenylalaninamide](/img/structure/B5647457.png)
![2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5647463.png)
![6-(2-naphthyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5647473.png)